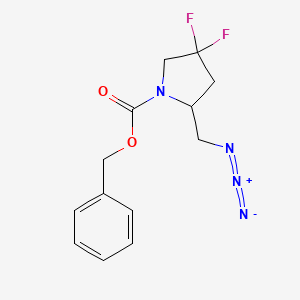
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azidomethyl group, a difluoropyrrolidine ring, and a benzyl ester moiety, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azidomethyl group, which can be introduced via azidonation reactions. For example, bis(2,4-dichlorophenyl) phosphate can mediate the one-pot preparation of alkyl azides from alkanols in the presence of 4-(dimethylamino)pyridine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azidomethyl group can be reduced to a primary amine using reagents like trimethylphosphine and water via the Staudinger reduction.
Cycloaddition Reactions: The azidomethyl group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Trimethylphosphine and Water: Used for the Staudinger reduction to convert the azidomethyl group to a primary amine.
Copper(I) Catalysts: Used in CuAAC reactions to form triazoles.
Major Products Formed
Primary Amines: Formed from the reduction of the azidomethyl group.
Triazoles: Formed from CuAAC reactions.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate depends on the specific reactions it undergoes. For example:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Azide: Similar in structure but lacks the difluoropyrrolidine ring.
4,4-Difluoropyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the combination of its azidomethyl group, difluoropyrrolidine ring, and benzyl ester moiety. This combination provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H14F2N4O2 |
|---|---|
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14F2N4O2/c14-13(15)6-11(7-17-18-16)19(9-13)12(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
MCKLFUYKCCGFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)

![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)


![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)






![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
